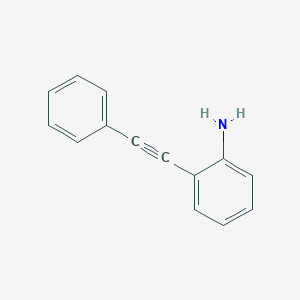

2-(2-Phenylethynyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-phenylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDTZZOSIAUOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13141-38-3 | |

| Record name | 2-(2-phenylethynyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2-(2-Phenylethynyl)aniline

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(2-phenylethynyl)aniline. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic data and the experimental protocols for its acquisition.

Molecular Structure

2-(2-Phenylethynyl)aniline, also known as 2-aminotolane, is an organic compound with the chemical formula C₁₄H₁₁N. Its structure consists of an aniline ring substituted at the 2-position with a phenylethynyl group.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.44 - 7.67 | m | 2H | Aromatic Protons |

| 7.19 - 7.44 | m | 4H | Aromatic Protons |

| 7.03 - 7.19 | m | 1H | Aromatic Proton |

| 6.63 - 6.93 | m | 2H | Aromatic Protons |

| 5.00 | br. s. | 2H | -NH₂ |

Table 1: ¹H NMR data for 2-(2-Phenylethynyl)aniline in CDCl₃.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (δ) ppm |

| 145.6 |

| 131.9 |

| 131.2 |

| 129.3 |

| 128.0 |

| 127.9 |

| 122.8 |

| 118.8 |

| 115.0 |

| 108.8 |

| 94.7 |

| 85.2 |

Table 2: ¹³C NMR data for 2-(2-Phenylethynyl)aniline in CDCl₃.[1]

Experimental Protocols

Synthesis of 2-(2-Phenylethynyl)aniline

A representative synthesis involves a Sonogashira coupling reaction.[1] A solution of 2-iodoaniline (45.7 mmol, 10 g), phenylacetylene (46 mmol, 4.7 g), tetrakis(triphenylphosphine)palladium(0) (5 mol-%), and copper(I) iodide (10 mol-%) in triethylamine (150 mL) was stirred for 3 hours under an argon atmosphere.[1] The resulting mixture was extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under vacuum. The crude product was then purified by column chromatography and recrystallization to yield 2-(2-phenylethynyl)aniline.[1]

NMR Data Acquisition

The following is a generalized protocol for the acquisition of NMR data. Specific parameters may vary based on the instrument used.

-

Sample Preparation : Approximately 5-10 mg of 2-(2-phenylethynyl)aniline is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[2]

-

Instrumentation : NMR spectra were recorded on a Bruker Advance AC200 or AC400 spectrometer.[1] For the data presented, a 200 MHz spectrometer was used for ¹H NMR and a 50 MHz spectrometer for ¹³C NMR.[1]

-

¹H NMR Acquisition :

-

The proton NMR spectrum is acquired using a standard pulse sequence.

-

Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS) and are referenced to the residual protium in the NMR solvent (CHCl₃ at δ 7.26 ppm).[3]

-

Data is represented by chemical shift, multiplicity (m = multiplet, br. s. = broad singlet), and integration.[1][3]

-

-

¹³C NMR Acquisition :

-

The carbon NMR spectrum is acquired.

-

Chemical shifts are reported in parts per million (ppm) downfield from TMS and are referenced to the carbon resonances of the solvent (CDCl₃ at δ 77.07 ppm).[3]

-

Visualizations

Caption: Molecular structure of 2-(2-Phenylethynyl)aniline.

Caption: Generalized experimental workflow for NMR analysis.

References

FT-IR Spectroscopic Analysis of 2-(2-Phenylethynyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(2-Phenylethynyl)aniline. This compound, featuring a unique combination of an aniline moiety and a phenylethynyl group, presents a distinct infrared spectrum that is crucial for its identification and characterization in various research and development settings, including drug discovery and materials science. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and illustrates the analytical workflow.

Core Data Presentation: FT-IR Spectral Data

The FT-IR spectrum of 2-(2-Phenylethynyl)aniline is characterized by specific absorption bands corresponding to the vibrational modes of its constituent functional groups. The quantitative data, including peak positions and their assignments, are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3459 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3367 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3065 | Aromatic C-H Stretch | Phenyl Rings |

| 2206 | C≡C Stretch | Alkyne |

| 1606 | N-H Bending (Scissoring) / Aromatic C=C Stretch | Amine / Phenyl Rings |

| 1494 | Aromatic C=C Stretch | Phenyl Rings |

| 1308 | C-N Stretch | Aryl Amine |

| 1251 | Aromatic C-H In-plane Bending | Phenyl Rings |

| 690 | Aromatic C-H Out-of-plane Bending | Phenyl Rings |

Note: The peak at 1606 cm⁻¹ likely represents overlapping contributions from both the N-H bending of the primary amine and C=C stretching vibrations within the aromatic rings.

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent upon meticulous experimental technique. The following protocols provide detailed methodologies for the analysis of 2-(2-Phenylethynyl)aniline.

Sample Preparation

Given that 2-(2-Phenylethynyl)aniline is a solid at room temperature, two primary methods for sample preparation are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

a) KBr Pellet Method

This traditional method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.

-

Materials:

-

2-(2-Phenylethynyl)aniline (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

-

Procedure:

-

Place approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Add 1-2 mg of 2-(2-Phenylethynyl)aniline to the mortar.

-

Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. To avoid moisture absorption by the KBr, this step should be performed relatively quickly in a low-humidity environment.

-

Transfer a portion of the powdered mixture into the pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

b) Attenuated Total Reflectance (ATR) Method

ATR is a more modern and rapid technique that requires minimal sample preparation.

-

Materials:

-

2-(2-Phenylethynyl)aniline (a small amount, sufficient to cover the crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

-

-

Procedure:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a lint-free wipe dampened with a suitable solvent and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

-

Place a small amount of solid 2-(2-Phenylethynyl)aniline onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal surface.

-

Proceed with the data acquisition.

-

Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: A function such as Happ-Genzel is commonly applied to the interferogram before Fourier transformation to reduce spectral artifacts.

Mandatory Visualization

The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of 2-(2-Phenylethynyl)aniline.

Caption: Workflow for FT-IR Analysis of 2-(2-Phenylethynyl)aniline.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(2-Phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the gas-phase fragmentation behavior of 2-(2-phenylethynyl)aniline under electron ionization (EI) mass spectrometry. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical research and development, materials science, and chemical synthesis. This document provides a detailed analysis of its mass spectral data, proposes plausible fragmentation pathways, and outlines the experimental methodologies for its characterization.

Executive Summary

2-(2-Phenylethynyl)aniline, a molecule incorporating an aniline moiety and a phenylacetylene substituent, exhibits a characteristic fragmentation pattern upon electron ionization. The molecular ion is readily observed, and key fragment ions arise from the loss of stable neutral species and rearrangements involving the ethynyl linkage and the amino group. This guide presents the quantitative data derived from mass spectral databases and interprets these findings in the context of established fragmentation mechanisms for aromatic and alkyne-containing compounds.

Mass Spectral Data of 2-(2-Phenylethynyl)aniline

The electron ionization mass spectrum of 2-(2-phenylethynyl)aniline is characterized by a prominent molecular ion peak and a few significant fragment ions. The quantitative data for the most abundant ions are summarized in Table 1.

| Ion Description | m/z (mass-to-charge ratio) | Relative Abundance | Proposed Formula |

| Molecular Ion | 193 | Base Peak | [C₁₄H₁₁N]⁺• |

| M+1 | 194 | Consistent with natural isotopic abundance | [¹³CC₁₃H₁₁N]⁺• |

| Fragment Ion | 165 | High | [C₁₃H₉]⁺ |

Table 1: Key Mass Spectral Data for 2-(2-Phenylethynyl)aniline obtained from GC-MS analysis.[1]

Proposed Fragmentation Pathways

The fragmentation of the 2-(2-phenylethynyl)aniline molecular ion ([C₁₄H₁₁N]⁺•, m/z 193) is primarily dictated by the stability of the resulting fragment ions and neutral losses. The most significant fragmentation event is the loss of a stable neutral molecule, hydrogen cyanide (HCN), facilitated by the ortho-positioning of the amino and phenylethynyl groups.

Formation of the Molecular Ion

Upon electron ionization, a high-energy electron is removed from the 2-(2-phenylethynyl)aniline molecule, most likely from a non-bonding electron on the nitrogen atom or from the π-system of the aromatic rings, to form the molecular ion radical cation with a mass-to-charge ratio of 193.

References

Unveiling the Structural Nuances of 2-(2-Phenylethynyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-(2-Phenylethynyl)aniline, a molecule of significant interest in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and structural determination, presenting available data in a clear and accessible format.

Molecular Structure and Geometry

2-(2-Phenylethynyl)aniline, with the chemical formula C₁₄H₁₁N, is an aromatic compound characterized by an aniline ring substituted with a phenylethynyl group at the ortho position. The molecular structure features a planar aniline ring and a linear acetylene linker connecting to the phenyl group. The overall geometry is influenced by the sp-hybridization of the acetylenic carbons and the sp²-hybridization of the aromatic carbons.

While a specific crystallographic information file (CIF) from the Crystallography Open Database (COD) with identification number 7002847 exists for this compound, direct access to the file for detailed analysis of bond lengths and angles was not available at the time of this writing. However, based on theoretical principles and spectroscopic data, the molecule is expected to adopt a largely planar conformation to maximize electronic conjugation between the aromatic systems and the acetylene bridge. The aniline and phenyl rings are likely to be twisted relative to each other to minimize steric hindrance.

Below is a diagram illustrating the molecular structure of 2-(2-Phenylethynyl)aniline.

Caption: Molecular structure of 2-(2-Phenylethynyl)aniline.

Experimental Protocols

Synthesis of 2-(2-Phenylethynyl)aniline via Sonogashira Coupling

A prevalent method for the synthesis of 2-(2-phenylethynyl)aniline is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (2-iodoaniline) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Materials:

-

2-Iodoaniline

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

A reaction flask is charged with 2-iodoaniline, a palladium catalyst, and copper(I) iodide under an inert atmosphere.

-

Anhydrous solvent and the amine base are added to the flask, and the mixture is stirred.

-

Phenylacetylene is then added dropwise to the reaction mixture.

-

The reaction is typically heated to a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then subjected to a work-up procedure, which may involve extraction with an organic solvent and washing with water or brine.

-

The crude product is purified by column chromatography on silica gel to afford pure 2-(2-phenylethynyl)aniline.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis.[3][4][5] A common method for growing single crystals of organic compounds is slow evaporation from a suitable solvent or a mixture of solvents.

Procedure:

-

The purified 2-(2-phenylethynyl)aniline is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) at a slightly elevated temperature to create a saturated or near-saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm with small perforations to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment at a constant temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Crystal Structure Determination Workflow

The determination of the crystal structure of 2-(2-Phenylethynyl)aniline involves a standardized workflow using single-crystal X-ray diffraction.[6][7][8]

Caption: Experimental workflow for crystal structure determination.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[7][8]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined from the processed data using methods such as direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares minimization techniques to obtain the final, accurate crystal structure.[9]

-

Validation: The final structure is validated using software tools like CheckCIF to ensure its chemical and crystallographic soundness.

-

Analysis: The validated structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

-

Deposition: The final crystallographic data is deposited in a public database such as the Crystallography Open Database (COD) or the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.

Quantitative Data Summary

As direct access to the CIF file (COD ID 7002847) was not available, a detailed table of quantitative crystallographic data cannot be provided at this time. Researchers are encouraged to access the Crystallography Open Database for the complete dataset. The tables below are placeholders for the expected data categories.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₄H₁₁N |

| Formula weight | 193.25 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |

| Volume | Data not available ų |

| Z | Data not available |

| Density (calculated) | Data not available Mg/m³ |

| Absorption coefficient | Data not available mm⁻¹ |

| F(000) | Data not available |

| Crystal size | Data not available mm³ |

| Theta range for data collection | Data not available ° |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available [R(int) = Data not available] |

| Completeness to theta = Data not available° | Data not available % |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available / Data not available / Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1 = Data not available, wR2 = Data not available |

| R indices (all data) | R1 = Data not available, wR2 = Data not available |

| Largest diff. peak and hole | Data not available and Data not available e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C(1)-C(2) | Data not available |

| C(2)-C(7) | Data not available |

| C(7)-C(8) | Data not available |

| C(8)-C(9) | Data not available |

| C(1)-N(1) | Data not available |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) |

| C(1)-C(2)-C(7) | Data not available |

| C(2)-C(7)-C(8) | Data not available |

| C(7)-C(8)-C(9) | Data not available |

| C(2)-C(1)-N(1) | Data not available |

Table 4: Selected Torsion Angles (°)

| Torsion Angle | Degree (°) |

| C(6)-C(1)-C(2)-C(7) | Data not available |

| C(1)-C(2)-C(7)-C(8) | Data not available |

| C(2)-C(7)-C(8)-C(9) | Data not available |

| C(7)-C(8)-C(9)-C(14) | Data not available |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-(2-Phenylethynyl)aniline

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the organic compound 2-(2-phenylethynyl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

2-(2-Phenylethynyl)aniline, with the chemical formula C₁₄H₁₁N, is a solid at room temperature, appearing as white to yellow powder or crystals[1]. Its physical characteristics are crucial for its handling, purification, and application in further chemical syntheses.

The experimentally determined and predicted physical properties of 2-(2-phenylethynyl)aniline are summarized in the table below for clear comparison.

| Physical Property | Value | Conditions/Notes | Source |

| Melting Point | 89 °C | Recrystallized from ethanol | [2][3][4] |

| 87-88 °C | Recrystallized from n-hexane | [5] | |

| 87.0 to 91.0 °C | [1] | ||

| Boiling Point | 156 - 158 °C | at 2 mmHg | [2] |

| 359.7 ± 25.0 °C | Predicted | [3][4] | |

| Density | 1.13 ± 0.1 g/cm³ | Predicted | [2][3][4] |

| pKa | 2.42 ± 0.10 | Predicted | [2][3][4] |

Experimental Protocols

The accurate determination of physical properties such as melting and boiling points is contingent on the purity of the compound. Below are detailed methodologies for the synthesis and purification of 2-(2-phenylethynyl)aniline, which are foundational for obtaining reliable physical data.

A common and representative method for the synthesis of 2-(2-phenylethynyl)aniline is the Sonogashira coupling reaction.[5]

-

Materials:

-

2-Iodoaniline

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of 2-iodoaniline (10 g, 45.7 mmol), phenylacetylene (4.7 g, 46 mmol), Pd(PPh₃)₄ (5 mol-%), and CuI (10 mol-%) in triethylamine (150 mL) is prepared.[5]

-

The reaction mixture is stirred for 3 hours under an inert argon atmosphere.[5]

-

Following the reaction, the resulting mixture is extracted with ethyl acetate.[5]

-

The organic layer is dried over magnesium sulfate and then concentrated under vacuum.[5]

-

To obtain a pure sample suitable for physical property determination, the crude product from the synthesis is purified as follows:

-

Column Chromatography: The concentrated residue is first purified by column chromatography to separate the desired product from unreacted starting materials and catalyst residues.[5]

-

Recrystallization: Further purification is achieved by recrystallization from a suitable solvent such as n-hexane or ethanol.[5] This process yields the final product as yellowish needles.[5]

The melting point of the purified 2-(2-phenylethynyl)aniline can be measured using standard laboratory equipment. One cited method utilized a Stuart Scientific SMP10 melting point apparatus, and the reported values are uncorrected.[5]

Visualization of Synthetic Pathway

The following diagram illustrates the Sonogashira coupling reaction for the synthesis of 2-(2-phenylethynyl)aniline.

References

An In-Depth Technical Guide to the Solubility of 2-(2-Phenylethynyl)aniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-(2-phenylethynyl)aniline, a key physicochemical property for its application in research and development. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It outlines a systematic approach, including a selection of common organic solvents and a detailed experimental protocol based on the established shake-flask method. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data for 2-(2-phenylethynyl)aniline, thereby facilitating its further investigation and use.

Introduction

Physicochemical Properties of 2-(2-Phenylethynyl)aniline

A summary of the known physical and chemical properties of 2-(2-phenylethynyl)aniline is presented in Table 1. This data is essential for understanding the compound's general behavior and for designing solubility experiments.

Table 1: Physicochemical Properties of 2-(2-Phenylethynyl)aniline

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N | [3][4] |

| Molecular Weight | 193.24 g/mol | [3] |

| Melting Point | 89 °C | [3][5] |

| Boiling Point | 359.7 ± 25.0 °C (Predicted) | [3] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 2.42 ± 0.10 (Predicted) | [3] |

| XLogP3 | 3.3 | [6] |

Solubility in Common Organic Solvents

Quantitative solubility data for 2-(2-phenylethynyl)aniline in common organic solvents is not extensively reported in the literature. However, based on its chemical structure, which includes a nonpolar phenylethynyl group and a polar aniline group, its solubility behavior can be predicted qualitatively. It is expected to be more soluble in organic solvents than in water.[7] A list of common organic solvents and their properties is provided in Table 2 to assist in solvent selection for solubility determination and other applications.[8]

Table 2: Properties of Common Organic Solvents

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |

| Acetone | C₃H₆O | 56.1 | 0.791 | 20.7 |

| Acetonitrile | C₂H₃N | 81.7 | 0.786 | 37.5 |

| Benzene | C₆H₆ | 80.1 | 0.877 | 2.28 |

| Dichloromethane | CH₂Cl₂ | 39.8 | 1.33 | 9.08 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 |

| Ethanol | C₂H₅OH | 78.4 | 0.789 | 24.6 |

| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.02 |

| n-Hexane | C₆H₁₄ | 68.7 | 0.659 | 1.88 |

| Methanol | CH₃OH | 64.7 | 0.792 | 32.7 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.58 |

| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9]

Materials and Equipment:

-

2-(2-Phenylethynyl)aniline (solid)

-

Selected organic solvents (from Table 2)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(2-phenylethynyl)aniline to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC-UV:

-

Prepare a series of standard solutions of 2-(2-phenylethynyl)aniline of known concentrations.

-

Develop a suitable HPLC-UV method for quantification.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Similar to the HPLC method, prepare standard solutions and generate a calibration curve by plotting absorbance against concentration at a wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the diluted sample and determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Synthesis and Purification Protocol

For researchers who need to synthesize 2-(2-phenylethynyl)aniline, a representative procedure based on a Sonogashira coupling reaction is provided below.[10]

Materials:

-

2-Iodoaniline

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

n-Hexane (for recrystallization)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-iodoaniline and phenylacetylene in triethylamine under an argon atmosphere.

-

Add the catalysts, Pd(PPh₃)₄ and CuI, to the solution.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

-

Workup:

-

After the reaction is complete, extract the mixture with ethyl acetate.

-

Dry the combined organic layers over magnesium sulfate.

-

Concentrate the solution under vacuum.

-

-

Purification:

-

Purify the crude product by column chromatography followed by recrystallization from n-hexane to obtain pure 2-(2-phenylethynyl)aniline as yellowish needles.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-(phenylethynyl)aniline - Protheragen [protheragen.ai]

- 4. 2-(2-Phenylethynyl)aniline | C14H11N | CID 1211370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. PubChemLite - 2-(2-phenylethynyl)aniline (C14H11N) [pubchemlite.lcsb.uni.lu]

- 7. reddit.com [reddit.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide to 2-(2-Phenylethynyl)aniline: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Phenylethynyl)aniline is a key building block in synthetic organic chemistry, primarily utilized in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of its chemical properties, commercial availability, detailed synthetic protocols, and its application in the synthesis of valuable downstream products, particularly substituted indoles. Spectroscopic data and potential, though less explored, therapeutic applications are also discussed.

Chemical Identity and Properties

2-(2-Phenylethynyl)aniline, also known as 2-aminotolane, is an aromatic compound containing both an aniline and a phenylethynyl moiety. Its chemical structure allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 2-(2-Phenylethynyl)aniline [1][2][3]

| Property | Value |

| CAS Number | 13141-38-3 |

| Molecular Formula | C₁₄H₁₁N |

| Molecular Weight | 193.24 g/mol |

| Appearance | White to yellow powder or crystals[4] |

| Melting Point | 87-89 °C[3] |

| Boiling Point | 156-158 °C at 2 mmHg[1] |

| Solubility | Soluble in common organic solvents like ethyl acetate, chloroform, and DMF. |

| pKa | 2.42 ± 0.10 (Predicted)[3] |

Commercial Availability

2-(2-Phenylethynyl)aniline is commercially available from a range of chemical suppliers, facilitating its use in research and development. The purity and quantity can be selected based on experimental needs.

Table 2: Commercial Suppliers of 2-(2-Phenylethynyl)aniline [1][5][6]

| Supplier | Purity | Available Quantities |

| SynQuest Laboratories | 95% | 250 mg, 1 g |

| Ambeed | 95% | 100 mg, 250 mg, 1 g |

| LookChem | Not specified | Various |

| ChemicalBook | Not specified | Various |

| Tokyo Chemical Industry (TCI) | >95.0% | Gram scale |

Synthesis of 2-(2-Phenylethynyl)aniline: Experimental Protocol

The most common and efficient method for the synthesis of 2-(2-phenylethynyl)aniline is the Sonogashira cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (2-iodoaniline).

Sonogashira Coupling Reaction

Reaction Scheme:

Caption: Sonogashira coupling for the synthesis of 2-(2-Phenylethynyl)aniline.

Detailed Experimental Protocol: [3]

-

Materials:

-

2-Iodoaniline (1.0 eq)

-

Phenylacetylene (1.0-1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)

-

Copper(I) iodide (CuI) (0.04-0.10 eq)

-

Triethylamine (Et₃N) (solvent and base)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

-

-

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline, Pd(PPh₃)₄, and CuI.

-

Add degassed triethylamine to dissolve the solids.

-

To this stirred solution, add phenylacetylene dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(2-phenylethynyl)aniline as a solid.

-

Spectroscopic Data

The structure of 2-(2-phenylethynyl)aniline can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for 2-(2-Phenylethynyl)aniline [1][3]

| Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.53-7.51 (m, 2H), 7.37-7.33 (m, 4H), 7.16-7.12 (m, 1H), 6.73-6.71 (m, 2H), 4.27 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 148.2, 132.2, 129.8, 128.4, 128.3, 123.2, 117.7, 114.1, 107.7, 94.9, 85.5 |

| IR (KBr) | ν (cm⁻¹): 3482, 3385 (N-H stretching), 2210 (C≡C stretching), 1613, 1490 (aromatic C=C stretching) |

| Mass Spectrometry (GC-MS) | m/z: 193 (M⁺), 165, 139 |

Applications in Drug Discovery and Organic Synthesis

2-(2-Phenylethynyl)aniline is a valuable precursor for the synthesis of various heterocyclic compounds, most notably indoles. The intramolecular cyclization of 2-alkynylanilines is a powerful strategy for constructing the indole scaffold, which is a common motif in many pharmaceuticals.

Synthesis of 2-Phenylindole

The cyclization of 2-(2-phenylethynyl)aniline to 2-phenylindole can be achieved under various catalytic conditions, including the use of Brønsted acids or metal catalysts.

Logical Workflow for Indole Synthesis:

Caption: Workflow for the synthesis of 2-phenylindole from 2-(2-Phenylethynyl)aniline.

This transformation highlights the utility of 2-(2-phenylethynyl)aniline in generating molecular complexity rapidly. The resulting 2-phenylindole core can be further functionalized to explore structure-activity relationships in drug discovery programs. While direct biological activity of 2-(2-phenylethynyl)aniline is not extensively documented, its role as a key intermediate in the synthesis of potentially bioactive molecules is well-established.[9][10] For instance, substituted indoles are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Safety and Handling

2-(2-Phenylethynyl)aniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(2-Phenylethynyl)aniline is a commercially available and synthetically versatile building block with significant applications in the synthesis of heterocyclic compounds, particularly indoles. The robust and well-documented Sonogashira coupling provides an efficient route to this valuable intermediate. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize 2-(2-phenylethynyl)aniline in their synthetic endeavors. Future research may focus on exploring the direct biological activities of this compound and its derivatives, as well as developing novel synthetic transformations to further expand its utility in medicinal chemistry and materials science.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-(2-Phenylethynyl)aniline | C14H11N | CID 1211370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Photophysical Properties of 2-(2-phenylethynyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 2-(2-phenylethynyl)aniline and its derivatives. These molecules, characterized by a phenylacetylene unit linked to an aniline core, are of significant interest due to their potential applications in fluorescent probes, molecular sensors, and as building blocks in medicinal chemistry. This document details their electronic absorption and emission characteristics, the influence of substituents and solvent environment, and relevant experimental protocols.

Core Structure and Photophysical Overview

The fundamental structure of 2-(2-phenylethynyl)aniline, also known as 2-aminotolane, consists of a conjugated π-system formed by the aniline ring and the phenylethynyl group. This extended conjugation is responsible for its characteristic ultraviolet-visible (UV-Vis) absorption and fluorescence properties. The presence of the amino group (a strong electron donor) and the phenylacetylene moiety can lead to interesting photophysical phenomena, including intramolecular charge transfer (ICT).

Upon excitation with UV light, the molecule transitions to an excited electronic state. The subsequent relaxation to the ground state can occur through radiative (fluorescence) or non-radiative pathways. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), while the duration the molecule spends in the excited state is measured by the fluorescence lifetime (τF).

Quantitative Photophysical Data

Systematic studies on a wide range of substituted 2-(2-phenylethynyl)aniline derivatives are limited in the publicly available literature. However, based on the parent compound and extensive data on structurally related donor-acceptor systems, the following tables summarize the expected trends and provide a framework for understanding their photophysical properties.

Table 1: UV-Vis Absorption Data for 2-(2-phenylethynyl)aniline

| Compound | Solvent | λmax (nm) |

| 2-(2-phenylethynyl)aniline | Not specified | ~350, ~240[1] |

Table 2: Anticipated Photophysical Data for Substituted 2-(2-phenylethynyl)aniline Derivatives

Note: The following data are illustrative and based on trends observed in similar push-pull aromatic compounds. Actual values will vary depending on the specific derivative and solvent.

| Substituent (R) | Position | Electronic Nature | Expected λabs (nm) | Expected λem (nm) | Expected ΦF | Expected τF (ns) |

| -H | - | Reference | ~350 | ~400-450 | Low to Moderate | 1-5 |

| -OCH3 | 4' (on phenylethynyl) | Electron-Donating | Red-shifted | Red-shifted | Moderate | 2-7 |

| -N(CH3)2 | 4' (on phenylethynyl) | Strong Electron-Donating | Significantly Red-shifted | Significantly Red-shifted | Moderate to High | 3-10 |

| -NO2 | 4' (on phenylethynyl) | Strong Electron-Withdrawing | Red-shifted | Significantly Red-shifted (large Stokes shift) | Low | 0.5-3 |

| -CN | 4' (on phenylethynyl) | Electron-Withdrawing | Red-shifted | Red-shifted (large Stokes shift) | Low to Moderate | 1-4 |

Influence of Substituents and Solvent Polarity

The photophysical properties of 2-(2-phenylethynyl)aniline derivatives are highly sensitive to the electronic nature of substituents on the aromatic rings and the polarity of the surrounding solvent.

Substituent Effects

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) or dimethylamino (-N(CH3)2) on the phenylethynyl ring increase the electron density of the π-system. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra due to a smaller HOMO-LUMO energy gap. EDGs can also enhance the fluorescence quantum yield.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) create a "push-pull" system where the aniline acts as the donor and the substituted phenylethynyl group acts as the acceptor. This donor-π-acceptor (D-π-A) architecture often results in a significant intramolecular charge transfer (ICT) character in the excited state. This leads to a large Stokes shift (the separation between the absorption and emission maxima) and often a decrease in the fluorescence quantum yield due to enhanced non-radiative decay pathways.

Solvatochromism

The sensitivity of the fluorescence emission to the solvent polarity is known as solvatochromism. For push-pull systems like many 2-(2-phenylethynyl)aniline derivatives, an increase in solvent polarity stabilizes the more polar ICT excited state to a greater extent than the less polar ground state. This results in a bathochromic (red) shift of the emission maximum in more polar solvents. The absorption spectrum is typically less sensitive to solvent polarity. This phenomenon can be utilized to probe the microenvironment of biological systems.

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections outline the methodologies for key measurements.

Synthesis of 2-(2-phenylethynyl)aniline Derivatives

A common synthetic route to 2-(2-phenylethynyl)aniline and its derivatives is the Sonogashira cross-coupling reaction. This involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl halide.

General Protocol:

-

To a solution of the appropriate ortho-haloaniline and terminal phenylacetylene in a suitable solvent (e.g., triethylamine or a mixture of toluene and water), add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI).

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography on silica gel.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer for absorption measurements.

-

A spectrofluorometer for fluorescence emission and excitation measurements.

Sample Preparation:

-

Prepare stock solutions of the compounds in a spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) at a concentration of approximately 1 mM.

-

For absorption measurements, dilute the stock solution to a concentration that gives a maximum absorbance between 0.1 and 1.

-

For fluorescence measurements, prepare a more dilute solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

Data Acquisition:

-

Absorption: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

Fluorescence:

-

Record the emission spectrum by exciting at the absorption maximum (λmax).

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.

-

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Procedure:

-

Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φstd * (ms / mstd) * (ηs2 / ηstd2)

where:

-

Φstd is the quantum yield of the standard.

-

ms and mstd are the gradients of the linear plots for the sample and standard, respectively.

-

ηs and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

-

Fluorescence Lifetime (τF) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

A pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser).

-

A sensitive, high-speed photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).

-

TCSPC electronics.

Procedure:

-

The sample is excited with a short pulse of light.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is built up.

-

The resulting fluorescence decay curve is then fitted to an exponential function to determine the fluorescence lifetime(s).

Visualizations

General Structure of 2-(2-phenylethynyl)aniline Derivatives

Caption: General structure of substituted 2-(2-phenylethynyl)aniline derivatives.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the synthesis and photophysical characterization.

Jablonski Diagram for Absorption and Fluorescence

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Conclusion

2-(2-phenylethynyl)aniline derivatives represent a versatile class of fluorophores with tunable photophysical properties. The strategic placement of electron-donating and electron-withdrawing substituents allows for the modulation of their absorption and emission characteristics, making them promising candidates for the development of environmentally sensitive fluorescent probes and other advanced materials. Further systematic studies on a broader range of derivatives are warranted to fully elucidate the structure-property relationships and unlock their full potential in various scientific and technological fields.

References

The Electronic Blueprint of a Promising Scaffold: A Technical Guide to the Electronic Structure of 2-(2-Phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Phenylethynyl)aniline, a molecule featuring a conjugated system of an aniline ring and a phenylethynyl group, presents a compelling scaffold for scientific investigation, particularly in the realms of materials science and medicinal chemistry. Its electronic structure, governed by the interplay of electron-donating and π-conjugated moieties, dictates its photophysical and electrochemical properties, which are critical for its potential applications. This in-depth technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic characteristics of this molecule. It is intended to serve as a foundational resource for researchers engaged in the design of novel therapeutics and functional materials based on the 2-(2-Phenylethynyl)aniline framework.

Introduction

The unique arrangement of a primary amine on a phenyl ring directly linked to a phenylacetylene unit in 2-(2-Phenylethynyl)aniline gives rise to a rich electronic landscape. The lone pair of electrons on the nitrogen atom of the aniline moiety can delocalize into the π-system of the entire molecule, influencing its frontier molecular orbitals and, consequently, its chemical reactivity and spectroscopic behavior. Understanding these fundamental electronic properties is paramount for predicting its behavior in various chemical and biological systems. This guide will delve into the theoretical calculations that provide a quantum mechanical perspective of its electronic structure and the experimental techniques used to validate these computational models.

Theoretical Calculations of Electronic Structure

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic properties of molecules like 2-(2-Phenylethynyl)aniline. These methods offer insights into the molecule's ground and excited state properties, providing a theoretical basis for interpreting experimental data.

Computational Methodology

A typical computational workflow for analyzing the electronic structure of 2-(2-Phenylethynyl)aniline involves several key steps. The geometry of the molecule is first optimized to find its most stable conformation. Following this, calculations are performed to determine the energies of the frontier molecular orbitals (HOMO and LUMO), the electronic transitions, and other key parameters.

Frontier Molecular Orbitals and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. For 2-(2-Phenylethynyl)aniline, the HOMO is expected to be delocalized over the electron-rich aniline ring, while the LUMO is likely distributed across the phenylethynyl moiety.

Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths provide a theoretical UV-Vis spectrum that can be compared with experimental results.

Table 1: Predicted Electronic Properties of 2-(2-Phenylethynyl)aniline from DFT Calculations

| Parameter | Predicted Value | Method/Basis Set | Significance |

| HOMO Energy | Value not available in search results | e.g., B3LYP/6-311+G(d,p) | Electron-donating ability |

| LUMO Energy | Value not available in search results | e.g., B3LYP/6-311+G(d,p) | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Value not available in search results | e.g., B3LYP/6-311+G(d,p) | Chemical reactivity, electronic transitions |

| Dipole Moment (µ) | Value not available in search results | e.g., B3LYP/6-311+G(d,p) | Molecular polarity and intermolecular interactions |

Table 2: Predicted Electronic Transitions of 2-(2-Phenylethynyl)aniline from TD-DFT Calculations

| Transition | Wavelength (λ) (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Value not available in search results | Value not available in search results | HOMO → LUMO |

| S0 → S2 | Value not available in search results | Value not available in search results | e.g., HOMO-1 → LUMO |

Note: The tables above are populated with placeholders as specific quantitative data from DFT and TD-DFT calculations for 2-(2-Phenylethynyl)aniline were not found in the provided search results. These values would typically be obtained from dedicated computational studies.

Experimental Characterization

Experimental techniques are essential for validating the theoretical models and providing a tangible understanding of the electronic properties of 2-(2-Phenylethynyl)aniline. UV-Vis spectroscopy and cyclic voltammetry are two primary methods used for this purpose.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from the ground state to higher energy states. For conjugated systems like 2-(2-Phenylethynyl)aniline, these absorptions are typically intense and occur at longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of 2-(2-Phenylethynyl)aniline in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM.

-

Perform serial dilutions to obtain a sample with an absorbance in the range of 0.1 - 1.0 AU at the wavelength of maximum absorbance (λmax).

-

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectrum of the sample solution over a wavelength range of 200-800 nm.

-

-

Data Analysis:

-

Identify the λmax values corresponding to the electronic transitions.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Table 3: Experimental UV-Vis Absorption Data for 2-(2-Phenylethynyl)aniline

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

| Solvent not specified | ~350 nm (broad peak)[1] | Value not available in search results |

Note: The provided search results indicate a UV-Vis spectrum with a broad peak around 350 nm, but specific details on the solvent and molar extinction coefficient are not available.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol: Cyclic Voltammetry

-

Instrumentation: A potentiostat with a three-electrode setup (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; and counter electrode, e.g., platinum wire).

-

Sample Preparation:

-

Dissolve 2-(2-Phenylethynyl)aniline in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

-

Measurement:

-

Scan the potential between a defined range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

-

Estimate the HOMO and LUMO energy levels using empirical equations that relate them to the onset of the oxidation and reduction potentials, respectively.

-

Table 4: Expected Electrochemical Data for 2-(2-Phenylethynyl)aniline

| Parameter | Expected Potential (V vs. reference) |

| Oxidation Potential (Eox) | Value not available in search results |

| Reduction Potential (Ered) | Value not available in search results |

Note: Specific experimental electrochemical data for 2-(2-Phenylethynyl)aniline were not found in the provided search results. The values would be dependent on the experimental conditions.

Relevance in Drug Development: Potential Signaling Pathways

Derivatives of aniline and phenylethynyl compounds have shown promise as anticancer and antimicrobial agents. While the specific biological targets of 2-(2-Phenylethynyl)aniline are not yet fully elucidated, based on the activity of related molecules, it is plausible that it could modulate key signaling pathways involved in cell proliferation and survival. For instance, some aniline derivatives act as kinase inhibitors, targeting pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[2]

Conclusion

The electronic structure of 2-(2-Phenylethynyl)aniline, characterized by a delocalized π-system and the influence of an electron-donating amino group, makes it a molecule of significant interest. This guide has outlined the theoretical and experimental methodologies for probing its electronic properties. While a complete quantitative dataset is not yet available in the literature, the presented protocols and theoretical frameworks provide a solid foundation for future research. A thorough understanding of its electronic blueprint will be instrumental in unlocking the full potential of this versatile scaffold in the development of novel drugs and advanced materials. Further computational and experimental studies are warranted to fully characterize this promising molecule.

References

Methodological & Application

Application Notes: Gold-Catalyzed Intramolecular Cyclization of 2-(2-Phenylethynyl)aniline for the Synthesis of 2-Phenylindole

Introduction

The synthesis of indole scaffolds is a cornerstone of medicinal chemistry and drug development, as this moiety is a privileged structure found in a vast array of biologically active compounds and natural products. The gold-catalyzed intramolecular cyclization of 2-alkynylanilines represents a powerful and efficient method for constructing the indole nucleus.[1] Gold catalysts, particularly Au(I) and Au(III) species, are highly effective due to their strong affinity for carbon-carbon triple bonds (carbophilicity), which activates the alkyne for nucleophilic attack.[2] This methodology offers several advantages, including mild reaction conditions, high atom economy, and tolerance of various functional groups, making it a valuable tool for researchers in organic synthesis and pharmaceutical development.[3]

This document provides detailed protocols for the synthesis of the precursor, 2-(2-phenylethynyl)aniline, and its subsequent gold-catalyzed cyclization to 2-phenylindole. It also includes a summary of reaction conditions and a schematic of the proposed catalytic cycle.

Catalytic Pathway

The gold-catalyzed intramolecular cyclization of 2-(2-phenylethynyl)aniline proceeds through a well-accepted catalytic cycle. The cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the substrate. This coordination renders the alkyne highly electrophilic and susceptible to nucleophilic attack. The proximate amino group of the aniline then attacks the activated alkyne in a 5-endo-dig cyclization fashion, forming a vinyl-gold intermediate. This step is typically the key C-N bond-forming event. The cycle is completed by a protodeauration step, where a proton source cleaves the carbon-gold bond, yielding the final 2-phenylindole product and regenerating the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.[4]

Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of 2-phenylindole.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Phenylethynyl)aniline (Starting Material)

This protocol outlines the synthesis of the starting material via a Sonogashira cross-coupling reaction between 2-iodoaniline and phenylacetylene.[5]

Materials:

-

2-Iodoaniline

-

Phenylacetylene

-

Triethylamine (Et₃N)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Dichloromethane (DCM)

-

Celite®

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-iodoaniline (1.0 equiv), PdCl₂(PPh₃)₂ (10 mol%), and CuI (10 mol%).

-

Place the flask under a nitrogen atmosphere.

-

Add degassed triethylamine (Et₃N) as the solvent (approx. 0.1 M concentration of 2-iodoaniline).

-

Add phenylacetylene (1.2-1.3 equiv) to the mixture.

-

Heat the reaction mixture to reflux and stir for 1.5–2 hours, monitoring by TLC for the consumption of the starting material.[5]

-

Upon completion, cool the mixture to room temperature.

-

Filter the resulting mixture through a pad of Celite®, washing the pad with dichloromethane (DCM).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel to yield pure 2-(2-phenylethynyl)aniline.

Protocol 2: Gold-Catalyzed Intramolecular Cyclization to 2-Phenylindole

This protocol describes the intramolecular cyclization of 2-(2-phenylethynyl)aniline to 2-phenylindole using a gold(III) catalyst.[5]

Materials:

-

2-(2-Phenylethynyl)aniline

-

Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)

-

Isopropanol (iPrOH)

-

Diethyl ether (Et₂O)

-

Sodium hydroxide (NaOH) solution (0.1 M)

Procedure:

-

Dissolve 2-(2-phenylethynyl)aniline (1.0 equiv) in isopropanol (iPrOH) in a round-bottom flask under an ambient atmosphere.

-

To this stirred solution, add NaAuCl₄ (2–4 mol%) as the catalyst.[5]

-

Stir the reaction at room temperature until full conversion of the starting material is observed (typically 3 hours, monitor by TLC).[5]

-

Once the reaction is complete, concentrate the mixture under vacuum.

-

Add diethyl ether (Et₂O) to the residue.

-

Wash the organic layer twice with 0.1 M NaOH solution.

-

Combine the aqueous layers and extract once more with Et₂O.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenylindole.

-

If necessary, purify the product further by column chromatography or recrystallization.

Data Presentation

The efficiency of the gold-catalyzed cyclization can be influenced by the choice of catalyst, solvent, and reaction temperature. The following table summarizes representative conditions for this transformation.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | NaAuCl₄ (2-4) | iPrOH | Room Temp. | 3 | >95 (Full Conv.) | [5] |

| 2 | AuCl₃ (cat.) | EtOH | Room Temp. | N/A | Good | [3] |

| 3 | AuCl (cat.) | N/A | Room Temp. | N/A | N/A | [5] |

Note: "N/A" indicates data not specified in the cited source; "Full Conv." indicates complete conversion of the starting material was observed.

Experimental Workflow Visualization

The overall process from starting materials to the final purified product involves two main stages: the synthesis of the precursor and its subsequent cyclization.

Caption: Workflow for the two-stage synthesis of 2-phenylindole.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis [ricerca.univaq.it]

- 3. researchgate.net [researchgate.net]

- 4. “Golden” Cascade Cyclization to Benzo[c]‐Phenanthridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenylindole from 2-(2-Phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylindole via the palladium-catalyzed intramolecular cyclization of 2-(2-phenylethynyl)aniline. This transformation is a key step in the construction of the indole scaffold, a privileged structure in medicinal chemistry. The protocols outlined below are based on established literature procedures and offer guidance on catalyst selection, reaction conditions, and product purification.

Introduction

The indole nucleus is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. The development of efficient and versatile methods for indole synthesis is therefore of significant interest to the scientific community. One powerful strategy for the construction of 2-substituted indoles is the palladium-catalyzed intramolecular cyclization of 2-alkynylanilines. This approach offers high atom economy and allows for the introduction of a wide range of substituents at the 2-position of the indole ring. This document focuses on the synthesis of 2-phenylindole, a valuable building block in drug discovery, from its precursor 2-(2-phenylethynyl)aniline.

Catalytic Systems and Reaction Conditions

The successful synthesis of 2-phenylindole from 2-(2-phenylethynyl)aniline is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent. Several palladium sources and catalyst systems have been reported to be effective for this transformation.

Data Summary of Catalytic Systems

The following table summarizes various reported conditions for the palladium-catalyzed synthesis of 2-phenylindole. It is important to note that some of these examples describe a one-pot reaction from a haloaniline and phenylacetylene, which proceeds through the 2-(2-phenylethynyl)aniline intermediate.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₂Cl₂ (3.3 mol%) | PPh₃ | Et₃N | DMF | Room Temp. | 24 | 78 | [1] |

| 2 | Pd(OAc)₂ (10 mol%) | None | - | TPGS-750-M/H₂O | 80 (MW) | 0.5 | 60 a | [2] |

| 3 | PdCl₂ (5 mol%) | None | - | Acetonitrile | Reflux | - | - b | [3] |

| 4 | Pd(OAc)₂ (5 mol%) | (R,R)-QuinoxP* | K₃PO₄ | MeOH | - | - | - c | [4] |

a: Yield for a similar substrate, 2-([1,1′-biphenyl]-4-yl)-1H-indole. b: General condition mentioned for cyclization of 2-alkynyl-N-ethanoyl anilines. c: General catalyst system for Cacchi reaction, a related transformation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2-phenylindole. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Synthesis of 2-Phenylindole using Pd(PPh₃)₂Cl₂[1]

This protocol is adapted from a one-pot procedure and can be applied to the cyclization of isolated 2-(2-phenylethynyl)aniline.

Materials:

-

2-(2-Phenylethynyl)aniline

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a clean, dry reaction vessel, add 2-(2-phenylethynyl)aniline (1.0 equiv).

-

Add anhydrous DMF to dissolve the starting material.

-

To the solution, add triethylamine (2.0 equiv).

-

Finally, add bis(triphenylphosphine)palladium(II) dichloride (0.033 equiv).

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-phenylindole.

Protocol 2: Green Synthesis of 2-Phenylindole using Pd(OAc)₂ in a Micellar Medium[2]

This protocol offers a more environmentally friendly approach using an aqueous micellar solution.

Materials:

-

2-(2-Phenylethynyl)aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

TPGS-750-M (surfactant)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Prepare a 3 wt % solution of TPGS-750-M in deionized water.

-

In a microwave reaction vial, add 2-(2-phenylethynyl)aniline (1.0 equiv).

-

Add the TPGS-750-M/water solution to the vial.

-

To this suspension, add palladium(II) acetate (0.10 equiv).

-

Seal the vial and place it in a microwave reactor. Heat the mixture to 80 °C for 30 minutes.

-

After cooling, extract the reaction mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 2-phenylindole.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-phenylindole.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed intramolecular cyclization of 2-(2-phenylethynyl)aniline.

References

- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Substituted Carbazoles from 2-(2-Phenylethynyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its substituted derivatives are a critical class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature impart unique photophysical properties and the ability to intercalate with DNA, leading to a wide range of biological activities. Substituted carbazoles are integral scaffolds in numerous pharmaceuticals, exhibiting anticancer, anti-inflammatory, antibacterial, and neuroprotective properties. This document provides detailed protocols for the synthesis of substituted carbazoles through the intramolecular cyclization of 2-(2-phenylethynyl)aniline derivatives, a modern and efficient synthetic strategy. This method often employs transition metal catalysts, such as palladium and gold, to facilitate the formation of the carbazole core under relatively mild conditions.

Reaction Principle